4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene
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Overview
Description
4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene is an organic compound characterized by the presence of a fluorine atom, a methylsulfanyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene typically involves the nitration of 4-Fluoro-1-(methylsulfanyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 4-Fluoro-1-(methylsulfonyl)-2-nitrobenzene.
Reduction: 4-Fluoro-1-(methylsulfanyl)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through electron transfer processes. The molecular targets and pathways involved can vary based on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
- 4-Fluoro-1-(methylsulfonyl)-2-nitrobenzene.
- 4-Fluoro-1-(methylsulfanyl)-2-aminobenzene.
- 4-Fluoro-1-(methylsulfanyl)benzene.
Uniqueness: 4-Fluoro-1-(methylsulfanyl)-2-nitrobenzene is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of the fluorine atom, methylsulfanyl group, and nitro group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
4-fluoro-1-methylsulfanyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2S/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZWLZQOZGNKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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